molecular formula C13H10N2 B171931 2-Methyl-4-phenylnicotinonitrile CAS No. 102147-20-6

2-Methyl-4-phenylnicotinonitrile

Cat. No.: B171931
CAS No.: 102147-20-6
M. Wt: 194.23 g/mol
InChI Key: ABIZYBUWUINJEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-phenylnicotinonitrile (CAS 102147-20-6) is an organic compound with the molecular formula C13H10N2 and a molecular weight of 194.23 g/mol . It belongs to the class of nicotinonitrile derivatives, which are prominent scaffolds in medicinal chemistry and materials science research. Nicotinonitrile derivatives are recognized as privileged structures in the design of novel therapeutic agents and functional materials . The nitrile group within this class of compounds can serve as a key pharmacophore, capable of forming hydrogen bonds with biological targets, thereby influencing binding affinity and selectivity . Compounds featuring the nicotinonitrile core are frequently investigated for their potential biological activities, which can include cytotoxic properties against various cancer cell lines . Furthermore, nicotinonitrile-based structures are explored as key building blocks for the development of organic chromophores . These chromophores are of significant interest for applications in modern materials science, particularly in the fabrication of organic light-emitting diodes (OLEDs) and other optoelectronic devices, due to their tunable photophysical properties . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-4-phenylpyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-10-13(9-14)12(7-8-15-10)11-5-3-2-4-6-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIZYBUWUINJEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396722
Record name 2-METHYL-4-PHENYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102147-20-6
Record name 2-METHYL-4-PHENYLNICOTINONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 4 Phenylnicotinonitrile and Its Analogues

Conventional Organic Synthesis Approaches to the Nicotinonitrile Core

Conventional approaches to the nicotinonitrile scaffold often employ well-established organic reactions that build the pyridine (B92270) ring through sequential or one-pot condensation and cyclization steps. These methods are valued for their reliability and the accessibility of starting materials.

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all reactants. tcichemicals.com This approach is advantageous for its atom economy, reduced number of purification steps, and the ability to rapidly generate molecular diversity, making it ideal for creating libraries of compounds for drug discovery. tcichemicals.comorganic-chemistry.org For pyridine synthesis, MCRs offer a direct route to highly substituted rings. A common and effective MCR for synthesizing 2-amino-3-cyanopyridine (B104079) derivatives involves a four-component coupling of a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate (B1210297). scielo.brsemanticscholar.org This strategy has been successfully applied using various catalysts, including heterogeneous copper nanoparticles on charcoal, which can be recovered and reused. scielo.br

A simplistic and effective protocol for synthesizing poly-functionalized nicotinonitriles has been developed through a domino four-component condensation reaction. For instance, the reaction of 1-(pyren-1-yl)ethanone, various aromatic aldehydes, 3-oxo-3-(pyren-1-yl)propanenitrile, and ammonium acetate in acetic acid yields the desired nicotinonitrile derivatives. rsc.org This highlights the versatility of MCRs in creating complex molecular architectures. rsc.org

The Hantzsch pyridine synthesis, first reported in 1881, is a classic multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium acetate. wikipedia.orgorganic-chemistry.org The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine to achieve aromatization. wikipedia.org

While the classical Hantzsch synthesis produces pyridine-dicarboxylates, modifications can be made to yield nicotinonitrile scaffolds. organic-chemistry.orgresearchgate.net This can be achieved by replacing one of the β-ketoester components with a substrate containing a nitrile group, such as cyanoacetamide or an enamine derived from a β-ketonitrile. The fundamental mechanism, involving Michael addition followed by condensation and cyclization, remains a viable pathway to the pyridine core. Research has focused on optimizing Hantzsch-type reactions by using various catalysts and greener reaction conditions, such as aqueous micelles or ionic liquids, to improve yields and simplify procedures. wikipedia.orgresearchgate.net

The Knoevenagel condensation is a cornerstone of many nicotinonitrile syntheses. acs.orgresearchgate.net This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with an active methylene (B1212753) compound, such as malononitrile or its derivatives, typically catalyzed by a base. beilstein-journals.orgnih.gov The resulting product, a substituted alkene, is a key intermediate that can undergo subsequent cyclization to form the pyridine ring.

One established pathway involves a one-pot Knoevenagel condensation, followed by imination and a 6π-azaelectrocyclization sequence. acs.orgresearchgate.net For example, a copper-catalyzed three-component reaction of 3-bromopropenals, benzoylacetonitriles, and ammonium acetate proceeds via a Knoevenagel-type condensation to form δ-bromo-2,4-dienones. These intermediates react with ammonia generated in situ to yield azatrienes, which then cyclize and aromatize to produce disubstituted nicotinonitriles. acs.orgresearchgate.net Another approach demonstrates the continuous synthesis of a nicotinonitrile precursor starting with a Knoevenagel condensation of acetone (B3395972) and malononitrile, catalyzed by aluminum oxide. beilstein-journals.orgnih.gov The resulting isopropylidenemalononitrile (B78258) is then further reacted to form the final cyclized product. beilstein-journals.orgnih.gov

Table 1: Examples of Knoevenagel Condensation in Nicotinonitrile Synthesis

ReactantsCatalyst/ConditionsIntermediateFinal Product TypeReference(s)
3-Bromopropenals, Benzoylacetonitriles, NH₄OAcCopper catalystδ-bromo-2,4-dienonesDisubstituted nicotinonitriles acs.orgresearchgate.net
Acetone, MalononitrileAluminum oxide (Al₂O₃)Isopropylidenemalononitrile2-bromo-4-methylnicotinonitrile beilstein-journals.orgnih.gov
Acetophenone (B1666503), Malononitrile---2-Phenylprop-1-ene-1,1-dicarbonitrile2-Amino-4-phenylnicotinonitrile derivative nih.gov
Aldehydes, Malononitrile, Ammonium AcetateTriethylamine, solvent-free---Highly substituted pyridines researchgate.net

Reactions Involving Key Precursors for 2-Methyl-4-phenylnicotinonitrile Synthesis

The synthesis of the specific target compound, this compound, and its analogues relies heavily on the strategic use of key precursors that provide the necessary phenyl, methyl, and nitrile functionalities.

Malononitrile is a versatile and essential building block in the synthesis of a wide array of nicotinonitrile derivatives. researchgate.netekb.egbohrium.comcumhuriyet.edu.tr It serves as the primary source for the nitrile group (C≡N) and contributes two carbon atoms to the pyridine ring backbone. Its high reactivity stems from the acidity of its methylene (CH₂) protons, which are situated between two electron-withdrawing nitrile groups, facilitating its participation in condensation reactions. beilstein-journals.orgnih.gov

In many synthetic routes, malononitrile is reacted with aldehydes or ketones in a Knoevenagel condensation. researchgate.net It is also a key component in one-pot, multi-component reactions. For example, 4,6-diaryl-2-(pyrrolidin-1-yl)-nicotinonitriles have been synthesized from 1,3-diaryl-prop-2-en-1-ones (chalcones) and malononitrile in a convenient one-pot method. researchgate.net Furthermore, the reaction of malononitrile with various precursors under different conditions can lead to diverse heterocyclic systems, such as 1,8-naphthyridine (B1210474) derivatives. nih.gov The synthesis of 2-amino-4-phenylnicotinonitrile derivatives can start with a Knoevenagel condensation between acetophenone and malononitrile. nih.gov

Aldehydes and ketones are fundamental electrophilic partners in the construction of the nicotinonitrile core, providing key carbon segments of the final structure. libretexts.orgcolorado.edupressbooks.pub For the synthesis of this compound, the precursors would typically be benzaldehyde (B42025) (to provide the 4-phenyl group) and a ketone like acetophenone or acetone (to provide the 2-methyl group and an additional carbon atom). scielo.br

A highly efficient and convenient method for synthesizing 2-amino-3-cyanopyridine derivatives, which are structurally analogous to the target compound, is the four-component coupling reaction between a ketone, an aldehyde, malononitrile, and ammonium acetate. scielo.brsemanticscholar.org This one-pot reaction has been shown to be effective with a variety of ketones and aldehydes, including acetophenone and benzaldehyde, to produce the corresponding 2-amino-4,6-diphenylnicotinonitrile in excellent yields under the catalysis of copper nanoparticles on charcoal. scielo.br This methodology demonstrates the direct assembly of the substituted pyridine ring from simple, readily available carbonyl precursors. scielo.brsemanticscholar.org

Table 2: Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives

KetoneAldehydeCatalystYieldReference
AcetophenoneBenzaldehydeCu/C94% scielo.br
Acetophenone4-MethylbenzaldehydeCu/C92% scielo.br
Acetophenone4-ChlorobenzaldehydeCu/C95% scielo.br
CyclohexanoneBenzaldehydeCu/C84% scielo.br

Strategies for Regioselective Introduction of Phenyl and Methyl Substituents

The regioselective synthesis of substituted nicotinonitriles, including this compound, is often achieved through multicomponent reactions where the substitution pattern of the final pyridine ring is dictated by the choice of starting materials. In the common one-pot synthesis of 2-amino-3-cyanopyridines, a family to which this compound belongs, the reactants typically include an aldehyde, a ketone, malononitrile, and an ammonium salt (acting as the nitrogen source).

The strategy for introducing the phenyl and methyl groups at specific positions (C4 and C2, respectively) relies on the inherent mechanism of the cyclization reaction. For instance, in the synthesis of the isomeric 2-amino-4-methyl-6-phenylnicotinonitrile, a ketone provides the carbon backbone for positions 4 and 5 of the pyridine ring, while an aldehyde supplies the carbon for position 6. scielo.br To achieve the this compound structure, the selection of reactants would be adapted. A common approach involves the reaction of a β-enaminonitrile with a Vilsmeier-type reagent, which offers a high degree of regioselectivity. acs.org Another well-established route is the four-component reaction involving a benzaldehyde derivative (to introduce the C4-phenyl group), a ketone carrying the methyl group (such as acetone or a derivative for the C2-methyl group), malononitrile, and ammonium acetate. scielo.brnih.gov The regioselectivity is controlled during the tandem reaction sequence, which typically involves Knoevenagel condensation, Michael addition, and subsequent cyclization and aromatization.

Researchers have also explored the use of boronic acid-substituted benzoquinones as auxiliaries to control regioselectivity in Diels-Alder reactions for the synthesis of related non-quinonoid structures, which can serve as precursors. mdpi.com This method allows for the specific placement of substituents, although it may require multiple steps. mdpi.com Similarly, citric acid has been employed as a mediator for the regioselective synthesis of N-alkylated indazoles, demonstrating how catalysts can direct the formation of specific isomers in green reaction media. primescholars.com

Modern and Sustainable Synthetic Methodologies for Nicotinonitriles

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally benign methods for preparing nicotinonitrile derivatives. These modern approaches, including microwave-assisted synthesis and various catalytic systems, align with the principles of green chemistry by reducing reaction times, energy consumption, and the use of hazardous materials.

Microwave-Assisted Organic Synthesis (MAOS) in Nicotinonitrile Preparation

Microwave-Assisted Organic Synthesis (MAOS) has become a powerful tool for accelerating a wide range of organic reactions. chemicaljournals.comijrpas.com This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently through dielectric heating, which involves the interaction of the microwave field with polar molecules (dipolar polarization) and ions (ionic conduction). anton-paar.comnih.gov This direct, "in-core" heating leads to a rapid increase in temperature, dramatically reducing reaction times from hours to minutes and often improving product yields and purity by minimizing the formation of byproducts. chemicaljournals.comijrpas.comnih.gov

The application of MAOS in the synthesis of nicotinonitriles has proven highly effective. For example, in a one-pot, four-component reaction to produce a 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile, the use of microwave irradiation significantly enhanced the yield compared to conventional heating methods. nih.gov This highlights the efficiency of MAOS in constructing complex heterocyclic scaffolds. Similarly, microwave promotion has been successfully used in the synthesis of 3-(2′-amino-3′-cyano-4′-arylpyrid-6′-yl) coumarins and other nicotinonitrile chromophores, demonstrating the broad applicability of this technology. researchgate.netcardiff.ac.uk The process is often conducted under solvent-free conditions or with minimal high-boiling polar solvents, further enhancing its green credentials. ijrpas.combspublications.net

Comparison of Conventional vs. Microwave-Assisted Synthesis of a Nicotinonitrile Derivative nih.gov
MethodReaction TimeYield
Conventional Heating5 hours70%
Microwave IrradiationNot Specified93%

Catalyst-Mediated Synthesis of this compound and its Scaffolds

Catalysis is central to modern organic synthesis, offering pathways to desired products with high efficiency and selectivity. For the synthesis of nicotinonitriles, various catalytic systems, including heterogeneous, organocatalytic, and phase-transfer catalysts, have been developed to improve reaction outcomes and sustainability.

Heterogeneous catalysts are highly valued in green chemistry because they can be easily separated from the reaction mixture and reused, reducing waste and cost. bohrium.com In the synthesis of nicotinonitriles, several advanced heterogeneous catalysts have been reported.

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. acs.orgnih.gov Their high surface area and tunable structures make them excellent catalysts. nih.gov A novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, has been synthesized and used as a highly efficient and recyclable catalyst for the four-component synthesis of nicotinonitrile derivatives. nih.govacs.org This catalyst facilitates the reaction under solvent-free conditions, affording excellent yields (68–90%) in short reaction times (40–60 minutes). nih.govacs.org The magnetic nature of the catalyst allows for its simple recovery using an external magnet. bohrium.com

Nanoparticles: Copper nanoparticles supported on charcoal (Cu/C) have been employed as an efficient and recyclable heterogeneous catalyst for the synthesis of 2-amino-3-cyanopyridine derivatives. scielo.br This catalyst facilitated a four-component coupling reaction, and it could be recovered by simple filtration and reused for at least eight cycles without a significant loss of activity. scielo.br

Performance of Heterogeneous Catalysts in Nicotinonitrile Synthesis
CatalystReaction TypeKey AdvantagesYieldsSource
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂4-component synthesis of nicotinonitrilesRecyclable, solvent-free, short reaction time68-90% nih.govacs.org
Copper Nanoparticles on Charcoal (Cu/C)4-component synthesis of 2-amino-3-cyanopyridinesRecyclable (≥8 times), good to excellent yieldsUp to 71% scielo.br

Organocatalysis: This branch of catalysis uses small organic molecules to accelerate chemical reactions. It avoids the use of potentially toxic and expensive metals. For nicotinonitrile synthesis, a bio-based, reusable organocatalyst, melamine-functionalized chitosan, has been developed for preparing densely functionalized nicotinonitrile derivatives. deepdyve.com In a related context, N-methylimidazole has been used as an organocatalyst for the tandem synthesis of highly functionalized 2-pyridones, which are structurally similar to the target compounds. researchgate.net

Biocatalysis: The use of enzymes (biocatalysts) in organic synthesis offers exceptional selectivity (chemo-, regio-, and stereoselectivity) under mild, environmentally friendly conditions. nih.govrsc.org While biocatalysis is a powerful tool, its application for the primary synthesis of the nicotinonitrile ring itself is less documented in the literature compared to other methods. However, enzymes like nitrilases have been engineered for the transformation of existing nicotinonitrile compounds, such as the hydrolysis of 2-chloronicotinonitrile to 2-chloronicotinic acid, indicating the potential for biocatalytic routes in the broader synthetic landscape of these heterocycles. justia.comdntb.gov.ua

Phase-transfer catalysis (PTC) is a valuable technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). crdeepjournal.orgwisdomlib.org A phase-transfer catalyst, typically a quaternary ammonium salt, transports one reactant across the phase boundary to react with the other. crdeepjournal.org

This methodology has been successfully applied to the synthesis of nicotinonitriles. An efficient synthesis of 2-amino-4,6-diarylnicotinonitriles was developed using liquid-liquid phase-transfer conditions with Aliquat 336® (tricapryl-methylammonium chloride) as the catalyst in a chlorobenzene-water system. arkat-usa.org Another green approach utilizes Polyethylene Glycol (PEG-400) as a phase-transfer catalyst in an aqueous medium for the one-pot, multicomponent synthesis of 2-amino-3-cyanopyridine derivatives. rasayanjournal.co.in This method highlights the use of a green solvent and a recyclable catalyst to achieve high yields under mild conditions. rasayanjournal.co.in

Application of Phase-Transfer Catalysts in Nicotinonitrile Synthesis
CatalystReaction SystemProduct TypeKey AdvantagesSource
Aliquat 336®Liquid-liquid (chlorobenzene/water)2-Amino-4,6-diarylnicotinonitrilesEfficient, short reaction time (1-1.5 h) arkat-usa.org
PEG-400Aqueous medium2-Amino-3-cyanopyridine derivativesGreen solvent, high yields, mild conditions rasayanjournal.co.in

Green Chemistry Principles in Nicotinonitrile Synthesis (e.g., Solvent-Free, Aqueous Media)

The application of green chemistry principles to the synthesis of nicotinonitrile derivatives has gained significant traction, aiming to reduce the environmental impact of chemical processes. Key strategies include the elimination of hazardous organic solvents by conducting reactions under solvent-free conditions or in benign media like water. These approaches not only align with the goals of sustainable chemistry but also often provide benefits such as improved reaction efficiency, simpler work-up procedures, and easier catalyst recycling.

Solvent-Free Synthesis

Solvent-free, or solid-phase, reactions represent a cornerstone of green synthetic methodologies. By eliminating the solvent, these methods reduce waste, toxicity, and the costs associated with solvent purchase and disposal. Research has demonstrated the successful application of this principle in the synthesis of various nicotinonitrile analogues, often facilitated by recyclable catalysts.

One notable approach involves a four-component reaction for synthesizing a broad range of nicotinonitrile derivatives using a novel nanomagnetic metal-organic framework, Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂, as a catalyst. nih.govacs.orgacs.org This method allows for the reaction of starting materials like 3-oxo-3-phenylpropanenitrile, various aldehydes, acetophenones, and ammonium acetate under solvent-free conditions at 110 °C. nih.govacs.org The reaction proceeds via a cooperative vinylogous anomeric-based oxidation (CVABO) mechanism, yielding the desired products in high yields (68–90%) within short reaction times (40–60 minutes). nih.govacs.orgacs.org A significant advantage of this catalyst is its magnetic nature, which permits easy separation from the reaction mixture using an external magnet, allowing for its recovery and reuse. nih.gov While various organic solvents and water were tested, none improved the reaction yields or times compared to the solvent-free conditions. nih.govacs.org

Another successful solvent-free method employs a different magnetic catalyst, Fe₃O₄@SiO₂@tosyl-carboxamide, which acts as a hydrogen-bond catalyst. researchgate.netdntb.gov.ua This catalyst facilitates a multicomponent reaction to produce new nicotinonitrile compounds at 100 °C, achieving yields between 50% and 73%. researchgate.netdntb.gov.ua The process is lauded for its green credentials, operating without a solvent and enabling simple, magnetic separation of the catalyst for recycling. researchgate.net

The research findings for these solvent-free methods are summarized in the table below.

CatalystStarting MaterialsConditionsReaction TimeYield (%)Ref.
Fe₃O₄@MIL-53(Al)-N(CH₂PO₃)₂3-Oxo-3-phenylpropanenitrile or 3-(4-chlorophenyl)-3-oxopropanenitrile, Aldehydes, Acetophenones, Ammonium acetateSolvent-free, 110 °C40-60 min68-90 nih.gov
Fe₃O₄@SiO₂@tosyl-carboxamide1-(dibenzo[b,d]furan-2-yl)ethanone, 3-(4-chlorophenyl)-3-oxopropanenitrile, Aromatic aldehyde, Ammonium acetateSolvent-free, 100 °CNot Specified50-73 dntb.gov.ua

Aqueous Media Synthesis

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Its use in organic synthesis is a primary goal of green chemistry, although the poor solubility of many organic reactants can pose a challenge. Despite this, effective methods for the synthesis of nicotinonitriles in aqueous media have been developed.

A convenient and efficient approach for the synthesis of 2-amino-4,6-diphenylnicotinonitriles utilizes a four-component reaction in water, catalyzed by cellulose (B213188) sulfuric acid. This method involves the reaction of an aromatic aldehyde, an acetophenone derivative, malononitrile, and ammonium acetate in an aqueous medium. The use of cellulose sulfuric acid as a recyclable, biodegradable catalyst makes this protocol particularly environmentally friendly. This procedure offers several advantages, including excellent yields, simplified work-up, and shorter reaction times.

Another study highlights the use of water as a green reaction medium for the synthesis of 2-amino-4,6-diphenylnicotinonitriles (APNs), positioning it as a superior alternative to conventional organic solvents.

The general scheme for the aqueous synthesis of 2-amino-4,6-diphenylnicotinonitriles is presented below.

CatalystStarting MaterialsSolventKey AdvantagesRef.
Cellulose Sulfuric AcidAromatic aldehydes, Acetophenone derivatives, Malononitrile, Ammonium acetateWaterExcellent yields, Shorter reaction times, Simple work-up, Catalyst recovery

Chemical Transformations and Derivatization Strategies for 2 Methyl 4 Phenylnicotinonitrile Scaffolds

Functional Group Interconversions on the Nicotinonitrile Core

The reactivity of the nicotinonitrile core is primarily dictated by the interplay between the electron-deficient pyridine (B92270) ring and the versatile nitrile group. These features allow for a range of functional group interconversions that are fundamental to elaborating the scaffold.

Reactions of the Nitrile Group (–CN)

The cyano group (–CN) is one of the most versatile functionalities in organic synthesis, capable of being transformed into various other groups such as amides, amines, and carboxylic acids. chemistrysteps.com These transformations on the 2-methyl-4-phenylnicotinonitrile scaffold provide key intermediates for further derivatization.

One of the most common reactions is the hydrolysis of the nitrile to the corresponding amide. This can be achieved under controlled conditions. For instance, treatment of a similar 2-methyl-6-phenylnicotinonitrile (B1627519) with 30% hydrogen peroxide in the presence of a base like sodium carbonate provides the corresponding nicotinamide (B372718) in high yield. acs.org

Another crucial transformation is the reduction of the nitrile group to a primary amine. This conversion introduces a nucleophilic aminomethyl group, which is a valuable handle for building more complex molecules. The reduction can be effectively carried out using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). libretexts.orglibretexts.org For example, the reduction of 2-methyl-6-phenylnicotinonitrile using DIBAL-H followed by sodium borohydride (B1222165) (NaBH₄) successfully yields the corresponding aminomethylpyridine derivative. acs.org

Table 1: Selected Transformations of the Nitrile Group

Transformation Reagents & Conditions Product Functional Group Reference
Hydrolysis 30% H₂O₂, Na₂CO₃, Acetone (B3395972), 0 °C to RT Amide (-CONH₂) acs.org
Reduction 1. DIBAL-H, Toluene, -78 °C 2. Aqueous workup Aldehyde (-CHO) acs.org
Reduction 1. DIBAL-H, THF, -78 °C 2. NaBH₄, RT Primary Amine (-CH₂NH₂) acs.org

| Reduction | LiAlH₄, followed by aqueous workup | Primary Amine (-CH₂NH₂) | libretexts.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system, which influences its susceptibility to substitution reactions.

Electrophilic Aromatic Substitution (EAS) on the pyridine ring is generally difficult. The ring nitrogen atom deactivates the ring towards attack by electrophiles. masterorganicchemistry.com In strongly acidic media, required for many EAS reactions like nitration, the pyridine nitrogen is protonated, further increasing this deactivation. rsc.org Consequently, forcing conditions are typically required, and substitution, if it occurs, is directed to the C-3 and C-5 positions. For this compound, the existing substituents at C-2 and C-4, along with the deactivating nitrile group at C-3, make further electrophilic substitution on the pyridine ring highly challenging and synthetically impractical.

In contrast, the electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing nitrile group, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr) . wikipedia.orgmasterorganicchemistry.com For an SNAr reaction to proceed, a good leaving group, typically a halide, must be present on the ring, usually at a position activated by the electron-withdrawing group (ortho or para). chemistrysteps.com While the parent this compound does not possess a suitable leaving group, derivatives such as a 6-chloro-2-methyl-4-phenylnicotinonitrile would be expected to undergo nucleophilic substitution at the C-6 position. Nucleophiles like alkoxides, thiolates, and amines can displace the chloride, providing a route to a wide array of 6-substituted derivatives. chemistrysteps.comyoutube.com

Regioselective Functionalization of Phenyl and Methyl Substituents

The phenyl and methyl groups attached to the nicotinonitrile core offer additional sites for selective modification.

The phenyl group at the C-4 position can undergo standard electrophilic aromatic substitution reactions. The directing effect of the pyridyl substituent must be considered. The protonated pyridinium (B92312) group (under acidic conditions) acts as a deactivating, meta-directing group. rsc.org Therefore, reactions like nitration (using HNO₃/H₂SO₄) on the 4-phenyl ring would be expected to yield predominantly the 3'-nitro substituted product. rsc.org

The methyl group at the C-2 position is acidic due to its attachment to the electron-deficient pyridine ring. It can be deprotonated by strong bases like butyllithium (B86547) (BuLi) or lithium diisopropylamide (LDA) to generate a nucleophilic carbanion. wikipedia.orgencyclopedia.pub This anion can then react with various electrophiles, such as alkyl halides or aldehydes, allowing for the elongation and functionalization of the side chain. esciencesspectrum.com Furthermore, the methyl group can be oxidized to a carboxylic acid (picolinic acid) using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). wikipedia.org

Table 2: Regioselective Functionalization Strategies

Substituent Reaction Type Reagents & Conditions Resulting Functionalization Reference
Phenyl Group Electrophilic Nitration HNO₃, H₂SO₄ Introduction of a nitro group (-NO₂), primarily at the 3'-position rsc.org
Methyl Group Deprotonation/Alkylation 1. BuLi 2. Electrophile (e.g., R-X) C-C bond formation at the methyl position (e.g., -CH₂-R) wikipedia.org

| Methyl Group | Oxidation | KMnO₄ | Conversion to a carboxylic acid (-COOH) | wikipedia.org |

Annulation Reactions for Fused Heterocyclic Systems (e.g., Furo[2,3-b]pyridine)

Annulation, or ring-forming, reactions are powerful tools for constructing complex polycyclic systems from simpler precursors. The this compound scaffold can be utilized to build fused heterocyclic systems, such as the biologically relevant furo[2,3-b]pyridines. researchgate.net

The synthesis of a furo[2,3-b]pyridine (B1315467) core often involves an intramolecular cyclization that utilizes the nitrile group and a suitably placed oxygen nucleophile on an adjacent substituent. A common strategy involves the Thorpe-Ziegler cyclization or related reactions. For example, a precursor having a hydroxy-containing side chain at the C-2 position (in place of the methyl group) can undergo base-catalyzed intramolecular cyclization, where the alkoxide attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate then tautomerizes to form the more stable amino-furan ring fused to the pyridine core. This general approach allows for the creation of diverse polycyclic furopyridine derivatives. researchgate.net

Synthesis of Hybrid Molecules Incorporating the Nicotinonitrile Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule. ekb.eg This approach aims to create compounds with improved affinity, selectivity, or the ability to interact with multiple biological targets. The nicotinonitrile scaffold is a prominent component in the design of such hybrid molecules due to its diverse pharmacological activities. ekb.egresearchgate.net

Functional groups introduced through the reactions described above serve as key connection points for linking the this compound moiety to other molecular fragments.

The amide or carboxylic acid derived from the nitrile group can be coupled with amines or alcohols of another molecule using standard peptide coupling reagents.

The primary amine from nitrile reduction can form amides, sulfonamides, or imines. ekb.eg

Functional groups introduced onto the phenyl ring (e.g., a nitro group reduced to an amine) or the methyl group (e.g., a carboxyl group from oxidation) provide alternative handles for creating these hybrid structures.

For example, nicotinonitrile-sulfonamide hybrids have been synthesized and shown to possess potent anticancer activity. ekb.eg Similarly, nicotinonitrile-coumarin hybrids have been developed as potent enzyme inhibitors. ekb.eg These examples underscore the value of the this compound scaffold as a foundational block for constructing complex and biologically active hybrid molecules.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Methyl 4 Phenylnicotinonitrile Derivatives

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR)

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. americanpharmaceuticalreview.commdpi.com For 2-methyl-4-phenylnicotinonitrile derivatives, the FT-IR spectrum provides key diagnostic peaks that confirm the presence of its characteristic structural features.

A prominent and sharp absorption band is consistently observed in the range of 2204–2224 cm⁻¹, which is indicative of the C≡N (nitrile) stretching vibration. rsc.orgscielo.brmdpi.com The presence of an amino group (-NH₂) gives rise to characteristic stretching vibrations, typically appearing as two bands in the region of 3349–3470 cm⁻¹. scielo.br The aromatic C-H stretching vibrations of the phenyl and pyridine (B92270) rings are generally observed around 3019–3098 cm⁻¹. rsc.orgmdpi.com Furthermore, C=C stretching vibrations within the aromatic rings produce signals in the 1488–1662 cm⁻¹ region. rsc.org

The following table summarizes typical FT-IR absorption bands for derivatives of this compound.

Functional GroupVibration TypeWavenumber (cm⁻¹)Reference(s)
Nitrile (C≡N)Stretch2204-2224 rsc.orgscielo.brmdpi.com
Amino (N-H)Stretch3349-3470 scielo.br
Aromatic (C-H)Stretch3019-3098 rsc.orgmdpi.com
Aromatic (C=C)Stretch1488-1662 rsc.org
Methyl (C-H)Stretch2840-3015 researchgate.net

This table presents a general range for the indicated functional groups based on available data. Actual peak positions can vary depending on the specific substitution pattern of the derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information about the number of different types of protons and their neighboring atoms. In this compound derivatives, the aromatic protons of the phenyl and pyridine rings typically resonate in the downfield region, generally between δ 7.09 and 7.93 ppm. rsc.orgmdpi.com The protons of the amino group (-NH₂) usually appear as a broad singlet between δ 5.30 and 9.15 ppm, with the exact chemical shift being concentration and solvent dependent. rsc.orgmdpi.com The methyl group (-CH₃) protons characteristically appear as a singlet in the upfield region, around δ 1.76–2.37 ppm. rsc.orgrsc.org

A representative set of ¹H NMR data for a 2-amino-4-phenylnicotinonitrile derivative is presented below.

ProtonsChemical Shift (δ, ppm)MultiplicityReference(s)
Aromatic-H7.09 - 7.93Multiplet rsc.orgmdpi.com
-NH₂5.30 - 9.15Broad Singlet rsc.orgmdpi.com
-CH₃1.76 - 2.37Singlet rsc.orgrsc.org

Note: The chemical shifts are dependent on the solvent and the specific structure of the derivative.

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The nitrile carbon (C≡N) is typically observed in the range of δ 117.15–120.72 ppm. rsc.orgmdpi.com The carbons of the aromatic rings resonate in the downfield region, from approximately δ 107.75 to 161.60 ppm. rsc.orgmdpi.com The carbon of the methyl group (-CH₃) appears in the upfield region of the spectrum. rsc.org

The following table summarizes the characteristic ¹³C NMR chemical shifts for a 2-amino-4-phenylnicotinonitrile derivative.

CarbonChemical Shift (δ, ppm)Reference(s)
C≡N117.15 - 120.72 rsc.orgmdpi.com
Aromatic-C107.75 - 161.60 rsc.orgmdpi.com
-CH₃~21.3 - 26.3 rsc.org

Note: The chemical shifts are dependent on the solvent and the specific structure of the derivative.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. youtube.comsdsu.edu This helps to identify adjacent protons in the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduresearchgate.net This allows for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds (and sometimes longer ranges). youtube.comsdsu.edu This technique is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. emerypharma.com

For instance, in a this compound derivative, an HMBC experiment would show a correlation between the methyl protons and the C2 carbon of the pyridine ring, confirming the position of the methyl group.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS, HR-ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation patterns. rsc.org Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like nicotinonitrile derivatives, often producing a protonated molecular ion [M+H]⁺. rsc.org

High-resolution mass spectrometry (HRMS), particularly HR-ESI-MS, provides highly accurate mass measurements, which can be used to determine the elemental composition of the molecule with a high degree of confidence. researchgate.net This is crucial for confirming the molecular formula of a newly synthesized compound. The fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide a wealth of information about the structure of a molecule in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure in the solid state. researchgate.net This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound derivatives, X-ray crystallography can confirm the planar or non-planar nature of the molecule and provide precise bond lengths and angles. nih.govresearchgate.net For example, in the structure of 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile, the pyridine ring was found to be non-planar with the phenyl rings, with dihedral angles of 11.50° and 43.36° with the 4-aminophenyl and phenyl rings, respectively. nih.govresearchgate.net The crystal packing is often stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

The crystallographic data for a derivative, 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile, is presented below.

ParameterValueReference
FormulaC₁₈H₁₁Cl₂N₃ researchgate.net
Molecular Weight340.20 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)9.421(3) researchgate.net
b (Å)27.617(6) researchgate.net
c (Å)12.501(4) researchgate.net
β (°)108.99(3) researchgate.net
Volume (ų)3073.3(15) researchgate.net
Z8 researchgate.net

This data is for a specific derivative and will vary for other compounds in this class.

Computational and Theoretical Investigations of 2 Methyl 4 Phenylnicotinonitrile

Quantum Chemical Calculations for Electronic and Chemical Properties

Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and distribution of electrons within the molecule.

Density Functional Theory (DFT) has become a popular and robust method in computational chemistry for investigating the electronic properties of molecular systems. researchgate.net It offers a favorable balance between accuracy and computational cost, making it suitable for medium to large molecules. researchgate.net DFT calculations focus on the electron density rather than the complex many-electron wavefunction, simplifying the problem while still providing high-quality results for geometries, energies, and other molecular properties. researchgate.net In studies of related nicotinonitrile derivatives, DFT has been successfully used to optimize molecular structures, compute quantum global reactivity descriptors, and explore structural arrangements. nih.gov

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. mdpi.comsemanticscholar.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov Conversely, a large gap indicates high stability and low reactivity. mdpi.comsemanticscholar.org For various nicotinonitrile derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl and pyridine (B92270) rings, while the LUMO is distributed across the electron-accepting cyano group and the pyridine ring. This distribution facilitates intramolecular charge transfer, a key aspect of their electronic behavior. mdpi.comsemanticscholar.org

Theoretical studies on analogous 2-aminonicotinonitrile compounds have calculated these values to predict their electronic characteristics. mdpi.com The results from these studies provide valuable insights into the electronic properties and potential reactivity of the nicotinonitrile scaffold. mdpi.comsemanticscholar.org

Calculated Quantum Chemical Descriptors for Analogous Nicotinonitrile Derivatives (Gas Phase)

ParameterDescriptionTypical Value Range (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.1 to -5.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-2.4 to -2.1
Energy Gap (ΔE)LUMO - HOMO; indicates chemical reactivity and stability3.4 to 3.7
Ionization Potential (I)-EHOMO; energy required to remove an electron5.8 to 6.1
Electron Affinity (A)-ELUMO; energy released when an electron is added2.1 to 2.4
Electronegativity (χ)(I + A) / 2; the power to attract electrons4.1 to 4.2

Note: The data in this table are representative values derived from DFT studies on structurally similar 2-aminonicotinonitrile compounds and serve to illustrate the typical electronic properties of this class of molecules. nih.govmdpi.comsemanticscholar.orgmdpi.com

DFT calculations are a reliable tool for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies (IR): Theoretical infrared (IR) spectra can be calculated to assign vibrational modes to the experimentally observed absorption bands. frontiersin.org For example, in related nicotinonitriles, the strong stretching frequency for the cyano (C≡N) group is consistently predicted and observed around 2207–2220 cm⁻¹. nih.govfrontiersin.org The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the computational method. researchgate.net

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). plos.orgepstem.net The calculated isotropic shielding values are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield chemical shifts (δ) that can be directly compared with experimental spectra. plos.org Good correlation between the calculated and experimental chemical shifts provides strong support for the proposed molecular structure. plos.org

Comparison of Experimental and Calculated Spectroscopic Data for a Representative Nicotinonitrile Scaffold

AssignmentExperimental ValueCalculated Value (DFT/GIAO)
Vibrational Frequencies (cm⁻¹)
C≡N Stretch~2207 nih.gov~2220 frontiersin.org
NH₂ Stretch (asym/sym)~3460, ~3369 nih.gov-
¹H NMR Chemical Shifts (ppm)
Aromatic Protons~7.3 - 7.8 frontiersin.orgCorrelates well with experiment plos.org
CH₃ Protons~1.5 - 2.3 frontiersin.orgCorrelates well with experiment plos.org
¹³C NMR Chemical Shifts (ppm)
Cyano Carbon (C≡N)~117 nih.gov~118 frontiersin.org
Aromatic Carbons~97 - 166 frontiersin.orgCorrelates well with experiment plos.org

Note: The values are based on experimental and computational studies of various 4-phenylnicotinonitrile (B3370435) derivatives. nih.govfrontiersin.orgplos.org

Computational methods are invaluable for exploring the three-dimensional structure and potential isomeric forms of a molecule.

Tautomerism: Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. Nicotinonitrile derivatives can potentially exhibit tautomerism, such as keto-enol or imine-enamine forms, depending on the substituents. researchgate.net DFT calculations can determine the relative energies and stabilities of different tautomeric forms in various environments (e.g., gas phase or in a solvent). nih.govresearchgate.net These studies can predict the predominant tautomer under specific conditions, which is crucial for understanding the molecule's reactivity and interactions. nih.gov

While DFT is widely used, other quantum mechanical methods also play a role in computational chemistry.

Ab Initio Methods: Latin for "from the beginning," these methods compute molecular properties using only fundamental physical constants, without relying on experimental data for parameterization. libretexts.org Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer a systematic way to improve accuracy by incorporating electron correlation to a greater degree. researchgate.net However, their high computational cost often limits their application to smaller molecules or for benchmarking results from less demanding methods like DFT. libretexts.org

Semi-Empirical Calculations: These methods simplify quantum mechanical calculations by incorporating some parameters derived from experimental data. libretexts.orgiupac.org Techniques such as AM1 and PM3 are computationally much faster than DFT or ab initio methods, allowing them to be used for very large molecular systems. iupac.org While less accurate, they can be useful for initial explorations of molecular geometries and reaction pathways before applying more rigorous methods. libretexts.org

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger macromolecule like a protein. mdpi.com In studies of nicotinonitrile derivatives, docking has been employed to understand how these molecules might interact with the active sites of enzymes, such as acetylcholinesterase. nih.govsci-hub.se The results can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the molecule within the binding site, providing a rationale for its biological activity. sci-hub.se

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, revealing information about conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. mdpi.commdpi.com For a molecule like 2-Methyl-4-phenylnicotinonitrile, MD simulations could be used to study its stability in solution or its dynamic interactions within a biological receptor, complementing the static picture provided by docking. mdpi.com

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a protein's active site. nih.govplos.org

In the context of this compound and its analogs, molecular docking studies have been employed to investigate their interactions with various biological targets. For instance, derivatives of nicotinonitrile have been docked into the active sites of enzymes like acetylcholinesterase (AChE), a key target in Alzheimer's disease research. nih.gov These studies help in understanding the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. plos.org

Research on related nicotinonitrile derivatives has highlighted the importance of specific structural features for target binding. For example, in the study of 2-amino-4,6-diphenylnicotinonitriles, docking studies revealed key interactions within the binding cavity of certain proteins. researchgate.net Similarly, investigations into 2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile involved molecular docking to elucidate its binding mode with microbial proteins. nih.gov The binding affinity and interaction patterns observed in these studies provide a rational basis for the design of more potent and selective inhibitors.

A study on 2-phenylindole (B188600) derivatives, which share a phenyl group common to this compound, utilized molecular docking to understand their binding to the colchicine (B1669291) binding site of tubulin, a target for anticancer drugs. nih.gov This highlights a common strategy where a core scaffold is computationally evaluated against various biological targets.

The table below summarizes findings from molecular docking studies on compounds structurally related to this compound, showcasing the types of interactions and the targeted proteins.

Compound/DerivativeTarget ProteinKey Interactions ObservedReference
2-amino-4,6-diphenylnicotinonitrilesNot Specifiedπ-π stacking, hydrogen bonds researchgate.net
2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrileMicrobial ProteinsNot Specified nih.gov
2-phenylindole derivativesTubulin (colchicine binding site)Not Specified nih.gov
4-amino-2-styrylquinoline (Tacrine analog)Acetylcholinesterase (AChE)Tyr123, Phe337, Tyr336, Trp285, Trp85, Gly119, Gly120 nih.gov
[3-(1-methylpiperidin-2-yl)phenyl] N,N-diethylcarbamate (Rivastigmine analog)Acetylcholinesterase (AChE)Tyr123, Tyr336, Tyr340, Phe337, Trp285 nih.gov

These studies collectively demonstrate the power of molecular docking in identifying potential biological targets and guiding the structural modification of nicotinonitrile-based compounds to enhance their therapeutic potential.

Molecular Dynamics (MD) Simulations for Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. mdpi.comoncotarget.com This method provides detailed information about the conformational changes and flexibility of molecules, which is crucial for understanding their biological function and interactions with other molecules. mdpi.comelifesciences.org

The stability of the protein-ligand complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over the simulation time. nih.gov A stable RMSD suggests that the ligand has found a favorable binding pose. mdpi.com Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein or ligand are more flexible. elifesciences.org

The following table summarizes key parameters often analyzed in MD simulations and their significance.

ParameterDescriptionSignificance
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of the simulated structure and a reference structure.Indicates the stability of the system over time. A stable RMSD suggests the system has reached equilibrium. mdpi.comnih.gov
Root-Mean-Square Fluctuation (RMSF)Measures the fluctuation of each atom or residue around its average position.Identifies flexible and rigid regions within a molecule. elifesciences.org
Radius of Gyration (RoG)A measure of the compactness of a molecule.Provides insight into the overall shape and size changes of the molecule during the simulation. nih.gov
Solvent Accessible Surface Area (SASA)The surface area of a molecule that is accessible to a solvent.Reveals changes in the exposure of different parts of the molecule to the solvent, which can be important for interactions. mdpi.com
Hydrogen BondsThe number and duration of hydrogen bonds formed between the ligand and the target.Highlights key interactions that stabilize the complex. oncotarget.com

MD simulations provide a dynamic picture of the interactions between a ligand like this compound and its biological target, complementing the static view provided by molecular docking and offering a deeper understanding of the binding process.

Theoretical Approaches to Reaction Mechanisms and Pathways

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for elucidating reaction mechanisms and predicting reaction pathways. sumitomo-chem.co.jp These methods allow for the investigation of transient intermediates and transition states that are often difficult to characterize experimentally. sumitomo-chem.co.jp

The synthesis of nicotinonitrile derivatives often involves multi-component reactions, and theoretical studies can provide valuable insights into the sequence of events at the molecular level. For example, the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives has been studied using theoretical methods to understand the reaction mechanism. researchgate.net Similarly, the formation of 2-methylnicotinonitrile derivatives through a degenerate ring transformation of pyridinium (B92312) salts was investigated with the aid of isotope-labeling and control experiments supported by theoretical calculations. acs.org

A proposed mechanism for the synthesis of 1,2,3-triazole-nicotinonitrile hybrids suggests a Knoevenagel condensation as an initial step. rsc.org Theoretical calculations can be used to determine the activation energies for each step in such a proposed mechanism, providing a quantitative measure of the reaction's feasibility. sumitomo-chem.co.jp A smaller activation Gibbs free energy (ΔG*) corresponds to a faster reaction rate. sumitomo-chem.co.jp

Furthermore, theoretical studies can explain the observed regioselectivity and stereoselectivity in chemical reactions. In the context of the synthesis of 2-amino-6-(1H-indol-3-yl)-4-phenylnicotinonitriles, a cooperative vinylogous anomeric-based oxidation mechanism has been proposed. researchgate.net Computational modeling can help to validate such proposed mechanisms by examining the electronic structure and energy of the intermediates and transition states involved.

The table below outlines common theoretical methods and their applications in studying reaction mechanisms.

Theoretical MethodApplicationInformation Obtained
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of spectroscopic properties. sumitomo-chem.co.jpGeometries of reactants, intermediates, and transition states; activation energies; reaction pathways; predicted spectra. researchgate.netsumitomo-chem.co.jp
Ab initio molecular orbital theoriesHigh-precision calculation of spectroscopic parameters for small to medium-sized molecules. sumitomo-chem.co.jpAccurate electronic structures and energies.
Isotope-labeling studies (supported by theory)Tracing the origin of atoms in the final product. acs.orgValidation of proposed reaction intermediates and pathways.
Quantum-chemical calculationsExplaining the decomposition of compounds during oxidation. mdpi.comUnderstanding the electronic factors that lead to molecular instability.

By applying these theoretical approaches, chemists can gain a detailed understanding of the reaction mechanisms involved in the synthesis of this compound and its derivatives, enabling the optimization of reaction conditions and the design of novel synthetic routes.

Role of 2 Methyl 4 Phenylnicotinonitrile in Broader Academic Applications

Scaffold in Organic Synthesis for Complex Molecules

The intrinsic reactivity and functional group handles of 2-Methyl-4-phenylnicotinonitrile and its derivatives render them powerful scaffolds in organic synthesis for the assembly of complex molecules. The nicotinonitrile moiety serves as a versatile template for the construction of various heterocyclic systems. ekb.egevitachem.com Medicinal chemists, in particular, have recognized the nicotinonitrile ring system as an attractive and bioactive scaffold for the development of novel therapeutic agents. ekb.eg

The synthesis of highly functionalized molecules often utilizes multicomponent reactions (MCRs), which are efficient processes that form multiple bonds in a single operation. researchgate.netaablocks.com Nicotinonitrile derivatives, including those with the 2-methyl-4-phenyl substitution pattern, are frequently synthesized through such convergent strategies. For instance, the one-pot condensation of aldehydes, ketones, and cyanoacetamide derivatives is a common and efficient route to access these scaffolds.

Furthermore, the functional groups on the this compound core can be readily transformed into other functionalities, expanding its synthetic utility. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing avenues for further molecular elaboration through amide bond formation or other amine-based chemistries. evitachem.com The pyridine (B92270) nitrogen can be quaternized or oxidized, and the aromatic rings can undergo substitution reactions, allowing for the introduction of a wide range of substituents to modulate the properties of the final molecule. evitachem.com This synthetic versatility has established this compound and its analogues as key intermediates in the preparation of diverse and complex molecular targets. lkouniv.ac.incymitquimica.com

Development of Functional Materials and Optoelectronic Applications

The unique photophysical properties of nicotinonitrile derivatives have spurred their investigation in the realm of functional materials and optoelectronics. The combination of an electron-donating group and an electron-withdrawing cyano group on the pyridine ring can lead to interesting charge-transfer characteristics, which are often associated with desirable optical and electronic properties. nih.govrsc.org

Fluorescent Chromophores and Luminescent Properties

Nicotinonitrile derivatives are recognized for their distinctive photophysical properties, which has led to their application as fluorescent molecular switches and in organic light-emitting devices. researchgate.netresearchgate.net The inherent fluorescence of these compounds can be tuned by modifying the substituents on the pyridine ring.

For example, 2-Amino-6-methyl-4-phenyl-nicotinonitrile, a closely related analogue, has been identified as a fluorescent chemosensor for the detection of metal ions such as Fe³⁺ and Hg²⁺. researchgate.netfrontiersin.orgresearchgate.net This sensing capability is based on a "switch-off" mechanism, where the fluorescence of the compound is quenched upon binding to the metal ions. researchgate.netresearchgate.net The coordination of the metal ion with the 2-aminopyridine (B139424) moiety alters the electronic structure of the molecule, leading to a decrease in emission intensity. frontiersin.org

The luminescent properties of nicotinonitrile derivatives are also being explored for applications in liquid crystal technologies and as photoactive materials. aablocks.comresearchgate.netbohrium.com The introduction of long alkyl chains to the 4- and 6-positions of the 2-oxo-1,2-dihydropyridine-3-carbonitrile core has been shown to induce liquid crystalline phases, with the molecules exhibiting blue light emitting properties. bohrium.com

Research has also focused on the synthesis of novel nicotinonitrile-based chromophores with tunable photophysical properties. rsc.orgcardiff.ac.uk Microwave-assisted synthesis has proven to be an efficient method for preparing these compounds, allowing for rapid access to a library of derivatives with varying substitution patterns. cardiff.ac.uk The solvatochromic behavior of these chromophores, where the absorption and emission wavelengths are dependent on the polarity of the solvent, further highlights their potential in the development of smart materials. rsc.org

Compound/DerivativeExcitation Wavelength (nm)Emission Wavelength (nm)Application
6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile332437 (blue fluorescence)Fluorescent Material
6-(4-Aminophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrileNot specifiedGreenish-blue fluorescenceFluorescent Material
4,6-bis(4-alkyloxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrileNot specifiedBlue light emissionLiquid Crystals, Electron Transporting Materials
3,6-bis(4-(5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)phenyl)-1,2,4,5-tetrazineNot specified374-409 (violet fluorescence)Luminescent Material

Non-Linear Optical (NLO) Materials

The quest for advanced materials for optical communications and data storage has driven research into organic non-linear optical (NLO) materials. pageplace.detcichemicals.com These materials can alter the properties of light, such as its frequency and refractive index, which is crucial for applications in optical signal processing and computing. tcichemicals.comlsu.edu Organic molecules with large delocalized π-electron systems, particularly those with electron-donating and electron-accepting groups, often exhibit significant NLO properties. lsu.edu

Nicotinonitrile derivatives, with their inherent charge-transfer characteristics, are promising candidates for NLO applications. researchgate.netresearchgate.net The pyridine ring acts as an electron acceptor, especially when combined with the electron-withdrawing nitrile group, while the phenyl substituent can be functionalized with electron-donating groups to enhance the NLO response. While specific NLO data for this compound is not extensively reported, the general class of nicotinonitriles is considered to have potential in this area. researchgate.netresearchgate.net The ability to "molecularly engineer" these compounds by modifying their substituents allows for the fine-tuning of their NLO properties. pageplace.dejhuapl.edu

Catalyst Design and Investigation for Chemical Transformations

While this compound itself is not typically a catalyst, its synthesis and the synthesis of its derivatives are often reliant on catalytic methods. The investigation of various catalysts for the preparation of nicotinonitriles provides valuable insights into catalyst design and the mechanisms of these transformations. researchgate.netugent.bemdpi.com

The synthesis of 2-amino-4,6-diaryl-nicotinonitriles, for example, has been achieved using a variety of catalysts, highlighting the importance of catalyst selection in optimizing reaction conditions. arkat-usa.orgresearchgate.net An efficient and novel strategy for this synthesis involves liquid-liquid phase transfer catalysis, using tricapryl-methylammonium chloride (Aliquat 336®) as the catalyst. arkat-usa.org This method offers advantages in terms of reaction time and simplicity. arkat-usa.org

Furthermore, environmentally benign approaches have been developed using heterogeneous and recyclable catalysts. For instance, copper nanoparticles on charcoal have been successfully employed as a catalyst for the multicomponent synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. scielo.br Similarly, cellulose (B213188) sulfuric acid has been used as an efficient and recoverable catalyst for the aqueous media preparation of 2-amino-4,6-diphenylnicotinonitriles. researchgate.net The use of such green catalysts is a significant step towards more sustainable chemical processes. researchgate.net

The development of these catalytic systems for the synthesis of nicotinonitrile scaffolds demonstrates the ongoing efforts to create more efficient, selective, and environmentally friendly chemical transformations. The insights gained from these studies contribute to the broader field of catalyst design and its application in organic synthesis. ugent.bemdpi.com

Q & A

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

  • Answer : LC-MS/MS with a limit of detection (LOD) < 0.1% is used to screen for nitrosoamine impurities. Protocols from the synthesis of 2-amino-6-methylnicotinonitrile recommend using scavengers (ascorbic acid) during purification to mitigate impurity formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-phenylnicotinonitrile
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-phenylnicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.